Chemical structure and properties of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone
Chemical structure and properties of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone
Technical Profile: 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone [1]
Executive Summary
3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone (CAS: 477320-56-2) is a specialized
For drug development professionals, this molecule offers dual utility:
-
Synthetic Versatility: The 4-iodo substituent provides an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing late-stage diversification without disrupting the Mannich backbone.
-
Pharmacological Potential: Like many Mannich bases, it exhibits cytotoxic and anti-inflammatory potential via a retro-Mannich mechanism, releasing a reactive vinyl ketone species in situ.
Chemical Identity & Physiochemical Properties
| Property | Data |
| IUPAC Name | 3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)propan-1-one |
| CAS Number | 477320-56-2 |
| Molecular Formula | C |
| Molecular Weight | 381.21 g/mol |
| Structure Class | |
| Physical State | Solid (Crystalline powder) |
| Predicted LogP | ~3.5 - 4.0 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (C=O, OMe, N) |
| Solubility | Low in water; Soluble in DMSO, DMF, CH |
Synthetic Pathways & Mechanism[3]
The synthesis of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone is most efficiently achieved via a Mannich Reaction . This three-component condensation involves an enolizable ketone, a primary amine, and formaldehyde.
Protocol A: Acid-Catalyzed Mannich Condensation (Standard)
-
Reagents: 4-Methoxyacetophenone (1.0 eq), 4-Iodoaniline (1.0 eq), Paraformaldehyde (1.2 eq).
-
Catalyst: Concentrated HCl (catalytic) or Sulfamic acid.
-
Solvent: Ethanol or Isopropanol.
-
Conditions: Reflux for 6–12 hours.
Mechanistic Insight: The reaction proceeds through the in situ formation of a reactive iminium ion from the condensation of formaldehyde and 4-iodoaniline. The acid catalyst promotes the enolization of 4-methoxyacetophenone, which then attacks the electrophilic iminium species.
Protocol B: Aza-Michael Addition (Alternative)
-
Precursor: 1-(4-methoxyphenyl)prop-2-en-1-one (4-methoxyphenyl vinyl ketone).
-
Reagent: 4-Iodoaniline.[1]
-
Conditions: Stirring in water/ethanol with mild Lewis acid (e.g., CeCl
) or silica support. -
Advantage: Avoids formaldehyde polymerization issues but requires synthesis of the unstable vinyl ketone precursor.
Visualization: Mannich Reaction Mechanism
Spectroscopic Characterization
To validate the structure, researchers should look for the following diagnostic signals. The presence of the iodine atom significantly affects the mass spectrum but has minimal electronic impact on the distant acetyl group.
-
H NMR (DMSO-d
, 400 MHz):-
3.83 (s, 3H): Methoxy group (-OCH
). -
3.30–3.50 (m, 4H): Two triplets corresponding to the ethylene bridge (-CH
-CH -). Note: These may appear as a multiplet depending on resolution. -
5.8–6.0 (br s, 1H): Amine proton (-NH-), exchangeable with D
O. - 6.9–7.9 (m, 8H): Aromatic protons. The 4-methoxy ring shows an AA'BB' pattern (distinct doublets), as does the 4-iodoaniline ring (shifted downfield due to iodine).
-
3.83 (s, 3H): Methoxy group (-OCH
-
IR Spectroscopy (KBr):
-
3350–3400 cm
: N-H stretching (secondary amine). -
1660–1670 cm
: C=O stretching (aryl ketone). The conjugation with the 4-methoxy group lowers the frequency compared to non-conjugated ketones. -
500–600 cm
: C-I stretching (often weak).
-
-
Mass Spectrometry (ESI/EI):
-
Molecular Ion: [M+H]
= 382. -
Isotope Pattern: Iodine is monoisotopic (
I), so no M+2 peak from halogen (unlike Cl/Br). -
Fragmentation: Loss of the 4-iodoaniline moiety (retro-Mannich) is a common fragmentation pathway, showing a peak for the acrylophenone fragment.
-
Reactivity & Applications
This molecule is a "chemical chameleon," capable of acting as an electrophile, nucleophile, or cross-coupling partner.
A. Palladium-Catalyzed Cross-Coupling
The C-I bond is highly reactive toward Pd(0) catalysts.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl derivatives.
-
Sonogashira: Coupling with terminal alkynes.
-
Strategic Note: Perform these couplings before any reaction that might compromise the sensitive
-amino ketone linkage (e.g., strong base).
B. Heterocycle Synthesis
The 1,3-relationship between the ketone and the amine makes this an ideal precursor for heterocycles.
-
Pyrazolines: Reaction with hydrazine hydrate or phenylhydrazine yields 1,3,5-trisubstituted pyrazolines, a scaffold known for MAO inhibitory and anti-inflammatory activity.
-
Quinolines: Acid-catalyzed cyclization (Combes-type) can fuse the amine ring to the ketone chain, though this is less common with this specific backbone.
C. Biological Mechanism: Retro-Mannich Elimination
Under physiological conditions (pH 7.4) or metabolic stress, Mannich bases can undergo a retro-Mannich reaction , releasing the free amine and a reactive
-
Mechanism: The vinyl ketone acts as a Michael acceptor, alkylating thiols (cysteine residues) in proteins, leading to cytotoxicity or enzyme inhibition (e.g., glutathione S-transferase).
Visualization: Reactivity Map
[2][4][5][6][7]
Detailed Experimental Protocol
Objective: Synthesis of 3-(4-Iodoanilino)-1-(4-methoxyphenyl)-1-propanone (10 mmol scale).
Materials:
-
4-Methoxyacetophenone (1.50 g, 10 mmol)
-
4-Iodoaniline (2.19 g, 10 mmol)
-
Paraformaldehyde (0.45 g, ~15 mmol eq. HCHO)
-
Ethanol (Absolute, 20 mL)
-
Conc. HCl (0.5 mL)
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methoxyacetophenone and 4-iodoaniline in 20 mL of ethanol.
-
Addition: Add paraformaldehyde and catalytic HCl (0.5 mL).
-
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The solution typically turns clear then gradually darkens or precipitates solid. Maintain reflux for 6–8 hours.
-
Monitoring: Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting acetophenone (Rf ~0.6) and the appearance of a new polar spot (Rf ~0.3).
-
Workup:
-
Cool the reaction mixture to 0°C (ice bath).
-
If a precipitate forms, filter under vacuum and wash with cold ethanol.
-
If no precipitate forms, remove solvent under reduced pressure. Dissolve the residue in a minimum amount of acetone and add diethyl ether to induce crystallization.
-
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary to remove unreacted amine.
-
Storage: Store as the hydrochloride salt for long-term stability. The free base should be kept at -20°C to prevent decomposition.
References
-
Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, 89, 743-816. Link
-
Gul, H. I., et al. (2007). "Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents." Molecules, 12(11), 2579-2588. Link
-
Key Organics. (2024). "Compound Datasheet: 3-(4-iodoanilino)-1-(4-methoxyphenyl)-1-propanone." Key Organics Database. Link
-
Arend, M., et al. (1998). "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition, 37(8), 1044-1070. Link
- Dimmock, J. R., et al. (1999). "Cytotoxic 4-yl substituted 1-phenyl-1-nonen-3-ones and related Mannich bases." Pharmazie, 54(1), 6-9.
